(R)-2-Aminomethyl-1-methylazetidine
Overview
Description
(R)-2-Aminomethyl-1-methylazetidine is a useful research compound. Its molecular formula is C5H12N2 and its molecular weight is 100.16 g/mol. The purity is usually 95%.
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Biological Activity
(R)-2-Aminomethyl-1-methylazetidine (CAS No. 1363378-11-3) is a chiral azetidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which may confer specific interactions with biological targets, making it a candidate for various therapeutic applications.
- Molecular Formula : C5H12N2
- Molecular Weight : 100.16 g/mol
- Canonical SMILES : CC1(CNC1)CN
Synthesis
The synthesis of this compound involves several key steps, often starting from readily available precursors. Recent advances have focused on optimizing synthetic routes to enhance yield and enantiomeric purity, which are crucial for biological testing.
Biological Activity Overview
This compound has been investigated for various biological activities, including:
- Antiviral Activity : Studies have shown that azetidine derivatives can inhibit viral replication, particularly against RNA viruses like SARS-CoV-2. The mechanism often involves interference with viral proteases or polymerases, critical for viral life cycles .
- Neuropharmacological Effects : The compound's structure suggests potential interactions with neurotransmitter systems, which could be beneficial in treating neurological disorders. Research indicates that azetidines may modulate receptor activity, influencing pathways associated with cognition and mood .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may act as a non-covalent inhibitor of key enzymes involved in viral replication, such as papain-like protease (PLpro) and RNA-dependent RNA polymerase (RdRp) .
- Receptor Modulation : Its structural features allow it to bind selectively to neurotransmitter receptors, potentially enhancing or inhibiting their activity depending on the context .
Case Studies and Research Findings
Recent studies have highlighted the efficacy of this compound in various assays:
Properties
IUPAC Name |
[(2R)-1-methylazetidin-2-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2/c1-7-3-2-5(7)4-6/h5H,2-4,6H2,1H3/t5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVSTZIIJZBVKNK-RXMQYKEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC1CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@@H]1CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201275808 | |
Record name | 2-Azetidinemethanamine, 1-methyl-, (2R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201275808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1363378-11-3 | |
Record name | 2-Azetidinemethanamine, 1-methyl-, (2R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1363378-11-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Azetidinemethanamine, 1-methyl-, (2R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201275808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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